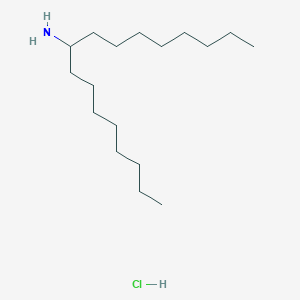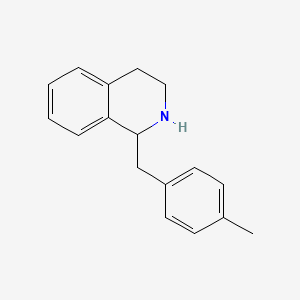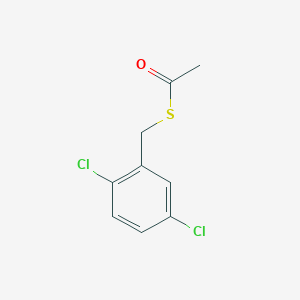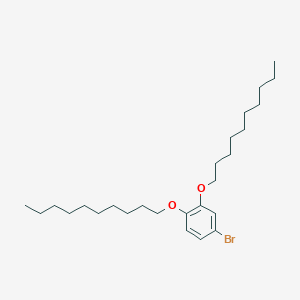![molecular formula C23H24N4O4S B14124929 4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a quinazoline core, a dioxolo ring, and a benzamide moiety, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials
Formation of Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of Dioxolo Ring: The dioxolo ring can be introduced through a condensation reaction with a diol and a suitable reagent such as paraformaldehyde.
Attachment of Benzamide Group: The final step involves the coupling of the quinazoline-dioxolo intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamides.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, the compound can be explored for its potential therapeutic applications. Its quinazoline core is a common motif in many pharmacologically active compounds, suggesting potential activity against various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
作用機序
The mechanism of action of 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The dioxolo ring and benzamide moiety can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
類似化合物との比較
Similar Compounds
- 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(morpholin-4-yl)ethyl]benzamide
- 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(piperidin-1-yl)ethyl]benzamide
Uniqueness
The uniqueness of 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide lies in its specific combination of structural features. The presence of the pyrrolidin-1-yl group distinguishes it from similar compounds, potentially leading to different biological activities and applications.
特性
分子式 |
C23H24N4O4S |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C23H24N4O4S/c28-21(24-7-10-26-8-1-2-9-26)16-5-3-15(4-6-16)13-27-22(29)17-11-19-20(31-14-30-19)12-18(17)25-23(27)32/h3-6,11-12H,1-2,7-10,13-14H2,(H,24,28)(H,25,32) |
InChIキー |
SGQXUCVEMVMCHZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124868.png)
![4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124874.png)

![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)



![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)

![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
